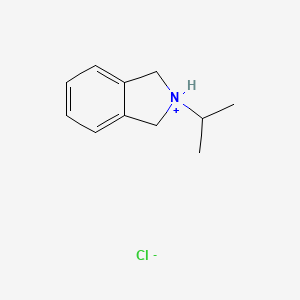
N-Isopropylisoindoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Isopropylisoindoline hydrochloride is a chemical compound belonging to the isoindoline family, which is a subclass of nitrogen-containing heterocycles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropylisoindoline hydrochloride typically involves the reaction of isoindoline with isopropyl halides under basic conditions. The process can be summarized as follows:
Starting Materials: Isoindoline and isopropyl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: Isoindoline is dissolved in an appropriate solvent (e.g., ethanol), and isopropyl halide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures high purity and consistency of the final product .
化学反应分析
Types of Reactions
N-Isopropylisoindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-isopropylisoindolinone.
Reduction: Reduction reactions can convert it back to isoindoline.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-Isopropylisoindolinone.
Reduction: Isoindoline.
Substitution: Various substituted isoindoline derivatives depending on the electrophile used.
科学研究应用
N-Isopropylisoindoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials .
作用机制
The mechanism of action of N-Isopropylisoindoline hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Isoindoline: The parent compound, which lacks the isopropyl group.
N-Methylisoindoline: Similar structure but with a methyl group instead of an isopropyl group.
N-Ethylisoindoline: Similar structure but with an ethyl group instead of an isopropyl group .
Uniqueness
N-Isopropylisoindoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
属性
CAS 编号 |
73816-64-5 |
|---|---|
分子式 |
C11H16ClN |
分子量 |
197.70 g/mol |
IUPAC 名称 |
2-propan-2-yl-2,3-dihydro-1H-isoindol-2-ium;chloride |
InChI |
InChI=1S/C11H15N.ClH/c1-9(2)12-7-10-5-3-4-6-11(10)8-12;/h3-6,9H,7-8H2,1-2H3;1H |
InChI 键 |
FBVAFYVFMAVNIV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[NH+]1CC2=CC=CC=C2C1.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437607.png)
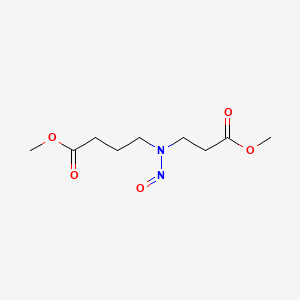
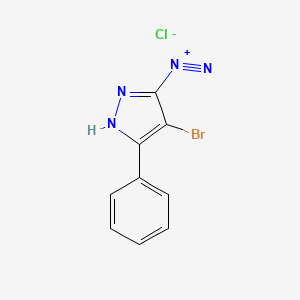
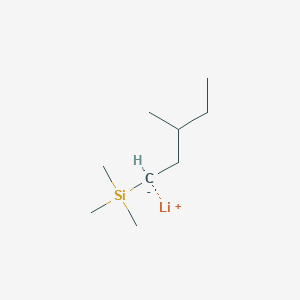
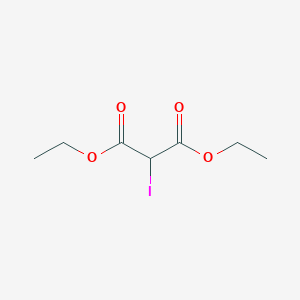
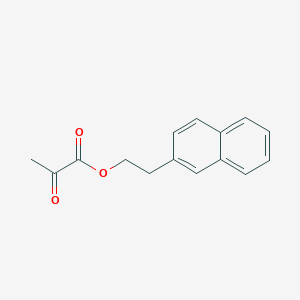
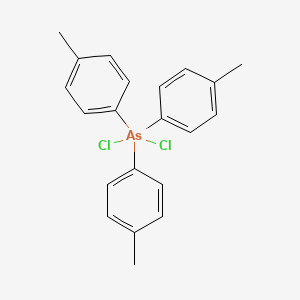
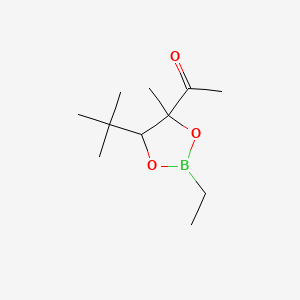

![2-Amino-3-[(2-bromoacetyl)amino]propanoic acid](/img/structure/B14437666.png)
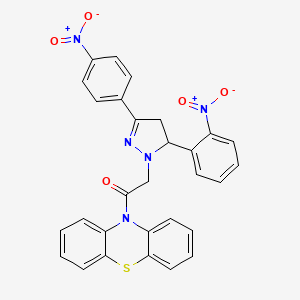
![2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14437680.png)
![[(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-5-oxatetracyclo[9.7.0.02,8.012,16]octadecan-15-yl] acetate](/img/structure/B14437686.png)

